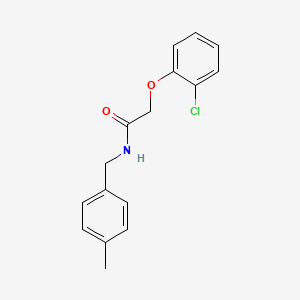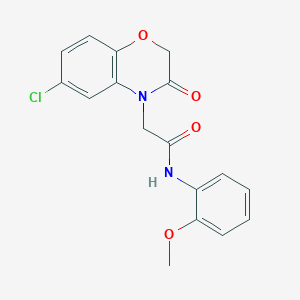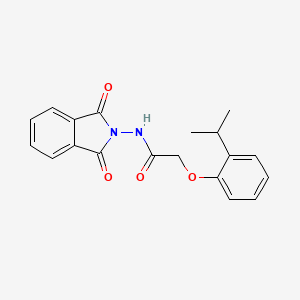![molecular formula C19H21NO3S B5812105 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide](/img/structure/B5812105.png)
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide, also known as DPEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPEP belongs to the class of acrylamide compounds and is structurally similar to other compounds that have been studied for their biological activities.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide is not fully understood. However, it is believed that 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide exerts its biological activities by interacting with specific proteins and enzymes in the body. 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to interact with proteins that are involved in the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been shown to reduce the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
实验室实验的优点和局限性
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield, making it suitable for use in scientific research. Furthermore, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been shown to have a range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its biological activities.
未来方向
There are several future directions for studying 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide. One future direction is to further investigate its mechanism of action to better understand how it exerts its biological activities. Another future direction is to study the pharmacokinetics and pharmacodynamics of 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide to determine its efficacy and safety in humans. Furthermore, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide could be studied in combination with other compounds to determine its potential synergistic effects. Overall, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has significant potential for therapeutic applications and warrants further investigation.
合成方法
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(ethylthio)phenylamine to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce the final product, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide. The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-4-24-16-9-7-15(8-10-16)20-19(21)12-6-14-5-11-17(22-2)18(13-14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMYSTBMTNOVIV-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethylsulfanylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)


![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)



![3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5812094.png)


